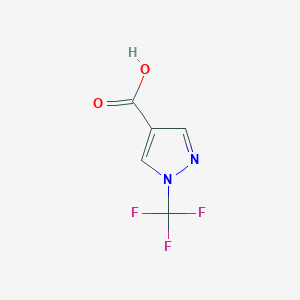

1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids and their esters has been achieved through the condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures . This process also allowed for the preparation of the corresponding acids. Additionally, a one-pot two-step protocol has been disclosed for the α-trifluoromethylthiolation of carboxylic acid derivatives using N-acyl pyrazoles, which further expands the synthetic utility of these compounds .

Molecular Structure Analysis

The molecular structure of 1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives has been characterized using X-ray diffraction analysis. For example, an amide derivative's structure confirmed the position of the trifluoromethyl group on the pyrazole ring . In another study, the crystal structure of a related compound showed that molecules are held together by O—H⋯O hydrogen bonds, forming a centrosymmetric dimer, with a significant dihedral angle between the pyrazole and benzene rings .

Chemical Reactions Analysis

The reactivity of 1H-pyrazole-4-carboxylic acid derivatives has been explored in various functionalization reactions. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding amide via reaction with 2,3-diaminopyridine has been reported, along with the formation of different products under varied conditions . Moreover, the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides has shown that these compounds exhibit antifungal activity, indicating their potential in biological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole-3-carboxylic acid have been studied both experimentally and computationally, revealing insights into vibrational frequencies, NMR chemical shifts, and UV-Vis absorption wavelengths . Nonlinear optical (NLO) properties and frontier molecular orbital energies have also been calculated, providing a deeper understanding of the electronic properties of these molecules . The crystal packing of related compounds is often stabilized by intermolecular hydrogen bonds, as evidenced by NBO analysis .

Scientific Research Applications

Synthesis Improvements

Improved synthesis methods for 1H-pyrazole-4-carboxylic acid derivatives have been developed. For instance, Dong (2011) achieved a synthesis method that increased the yield of 1H-pyrazole-4-carboxylic acid from 70% to 97.1% (Dong, 2011).

Diverse Chemical Libraries

A variety of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides were synthesized by Donohue et al. (2002), demonstrating the versatility of this compound in creating diverse chemical libraries (Donohue et al., 2002).

Functionalization and Reaction Studies

Studies on the functionalization of pyrazole carboxylic acids show their potential in various chemical reactions. Yıldırım, Kandemirli, and Demir (2005) conducted experimental and theoretical studies on the functionalization reactions of pyrazole carboxylic acids, showing diverse product formations (Yıldırım, Kandemirli, & Demir, 2005).

Application in Organic Synthesis

Beck and Wright (1987) prepared ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates, demonstrating the compound's utility in organic synthesis (Beck & Wright, 1987).

Development of Novel Ligands

Dalinger et al. (2020) focused on creating novel ligands based on 1H-pyrazole-3(5)-carboxylic acids, highlighting the compound's potential in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).

Structural and Spectral Investigations

Investigations into the structure and spectral properties of pyrazole-4-carboxylic acid derivatives, as conducted by Viveka et al. (2016), provide insights into their molecular characteristics (Viveka et al., 2016).

Supercapacitive Performance in Materials Science

Feng et al. (2019) synthesized a cadmium(II) polymer based on pyrazole carboxylic acid, demonstrating its potential in supercapacitor applications (Feng et al., 2019).

Safety And Hazards

Future Directions

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . It is expected that many novel applications of trifluoromethyl will be discovered in the future .

properties

IUPAC Name |

1-(trifluoromethyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2/c6-5(7,8)10-2-3(1-9-10)4(11)12/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLKZJLGDFGFLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

CAS RN |

1402664-77-0 |

Source

|

| Record name | 1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2549532.png)

![1-(Azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2549534.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2549537.png)

![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![N-(3,4-dimethoxybenzyl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2549548.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2549549.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2549550.png)